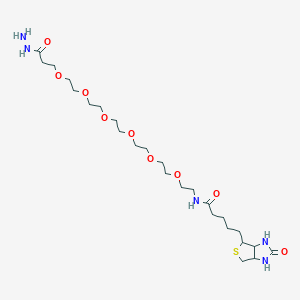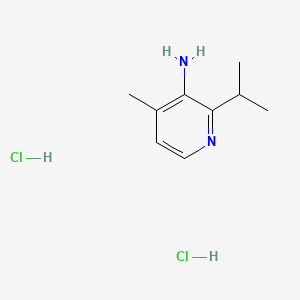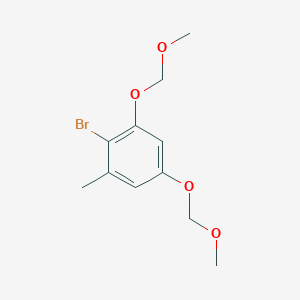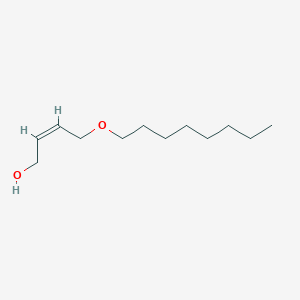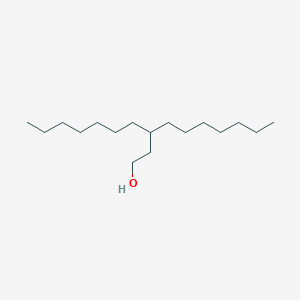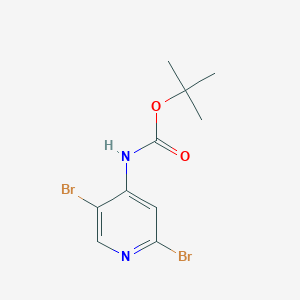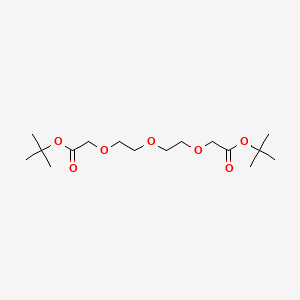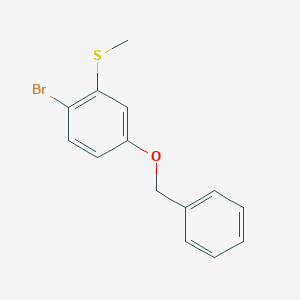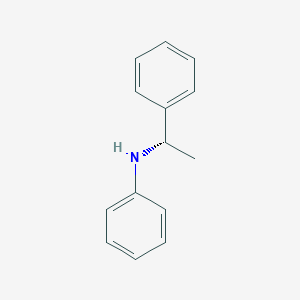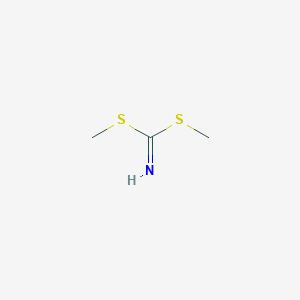
Dimethyldithioimidocarbonate
Vue d'ensemble
Description
Dimethyldithioimidocarbonate is a useful research compound. Its molecular formula is C3H7NS2 and its molecular weight is 121.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sterilization in Food Processing
Dimethyl dicarbonate (DMDC) has emerged as a significant research focus due to its high efficiency in inactivating microorganisms, leaving no residue in juice, and not affecting the flavor of fruit and vegetable juices. It ensures the freshness of these products while serving as an effective sterilization agent in food processing (Guo Huan-l, 2015).
Chemical Synthesis and Antimicrobial Activity
A set of imidazolidine, benzimidazole, benzothiazole, and benzoxazole derivatives of 1,3,4-thiadiazoles and thiazoles were synthesized from corresponding dimethyldithioimidocarbonates. These compounds were screened for antitubercular and antibacterial activities, showcasing the potential of dimethyldithioimidocarbonate in pharmaceutical and medicinal chemistry (G. Kolavi, V. Hegde, & Imtiyaz Ahmed Khazi, 2006).
Beverage Preservation and Quality Enhancement
Research has shown that DMDC can be used effectively for the preservation of litchi juice by inhibiting the growth of indigenous microorganisms during fermentation. This application maintains the sensory, nutritional quality, and microbial safety of the juice, making DMDC an ideal alternative to traditional heat treatment in beverage production (Yuanshan Yu et al., 2014).
Molecular Structural Analysis
Studies involving electron diffraction and ab initio calculations have been conducted to understand the molecular structure of S,S′-dimethyldithiocarbonate. This research provides insights into the compound's conformation and structural parameters, contributing to a deeper understanding of its chemical properties (E. Auberg, S. Samdal, & H. Seip, 1979).
Pathogen Inhibition in Fruit Juices
DMDC has been shown to effectively inhibit the growth of pathogens and spoilage microorganisms in pomegranate juice. Its application extends the shelf life of juice without significantly affecting sensory properties, making it a promising agent for maintaining juice quality during cold storage (Saeid Jafari et al., 2021).
Propriétés
IUPAC Name |
bis(methylsulfanyl)methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS2/c1-5-3(4)6-2/h4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIDUFGTLLGTBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



